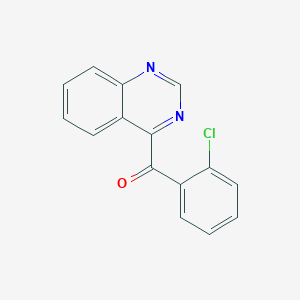
Methanone, (2-chlorophenyl)-4-quinazolinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (2-chlorophenyl)-4-quinazolinyl- is a chemical compound with a molecular formula of C15H10ClN3O This compound is known for its unique structure, which includes a quinazoline ring fused with a methanone group and a 2-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-chlorophenyl)-4-quinazolinyl- typically involves the reaction of 2-chlorobenzoyl chloride with 4-aminoquinazoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of Methanone, (2-chlorophenyl)-4-quinazolinyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures efficient production of the compound.
化学反応の分析
Types of Reactions
Methanone, (2-chlorophenyl)-4-quinazolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
科学的研究の応用
Methanone, (2-chlorophenyl)-4-quinazolinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methanone, (2-chlorophenyl)-4-quinazolinyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
類似化合物との比較
Similar Compounds
Methanone, (2-chlorophenyl)phenyl-: This compound has a similar structure but lacks the quinazoline ring, making it less versatile in terms of biological activity.
Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-: This compound contains an amino and nitro group, which imparts different chemical and biological properties compared to Methanone, (2-chlorophenyl)-4-quinazolinyl-.
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: This compound has a cyclopentyl group instead of the quinazoline ring, leading to different reactivity and applications.
Uniqueness
Methanone, (2-chlorophenyl)-4-quinazolinyl- stands out due to its unique quinazoline ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
特性
CAS番号 |
55276-60-3 |
|---|---|
分子式 |
C15H9ClN2O |
分子量 |
268.70 g/mol |
IUPAC名 |
(2-chlorophenyl)-quinazolin-4-ylmethanone |
InChI |
InChI=1S/C15H9ClN2O/c16-12-7-3-1-5-10(12)15(19)14-11-6-2-4-8-13(11)17-9-18-14/h1-9H |
InChIキー |
SYAAZTHXQKNKKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
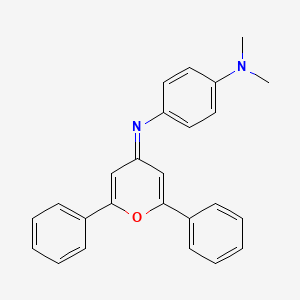

![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)
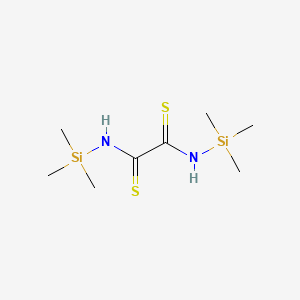

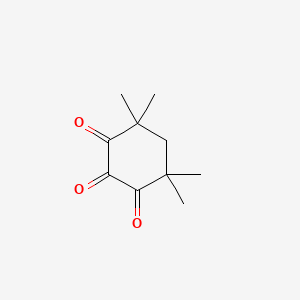
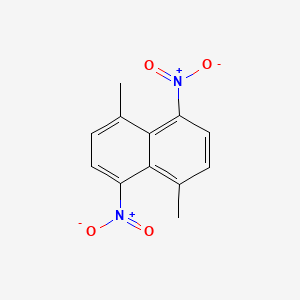

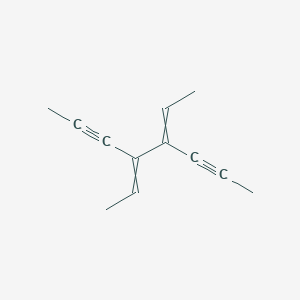
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)

